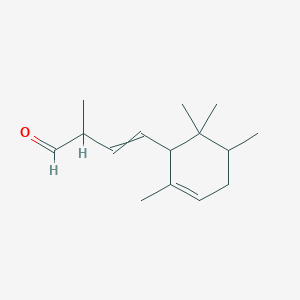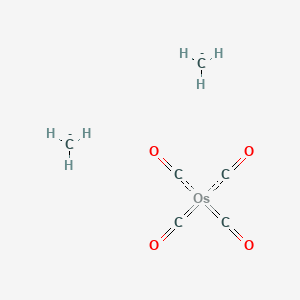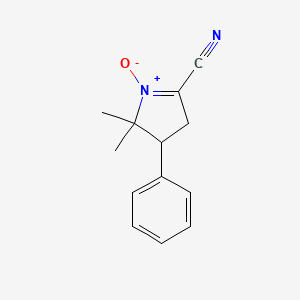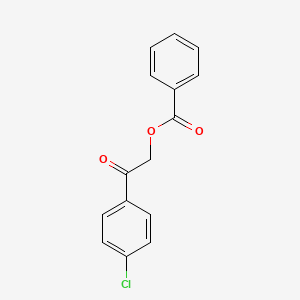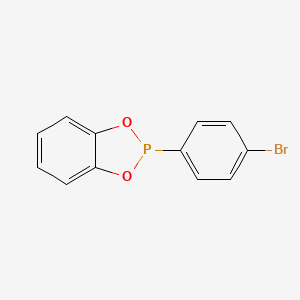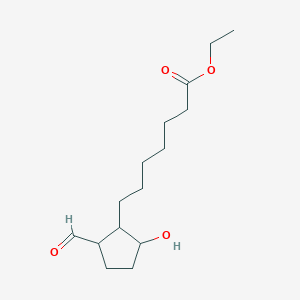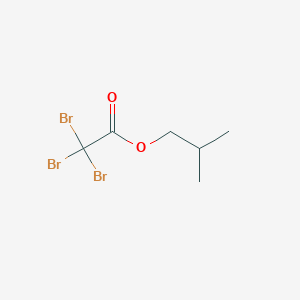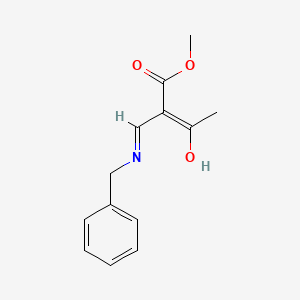
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyliminomethyl group and a hydroxybutenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate typically involves the condensation of benzylamine with methyl acetoacetate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and esterification to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of a secondary amine.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-2-(benzylaminomethyl)-3-hydroxybut-2-enoate
- Methyl (E)-2-(benzyliminomethyl)-3-oxobut-2-enoate
Uniqueness
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is unique due to the presence of both an imine and a hydroxy group in its structure. This combination allows for diverse chemical reactivity and potential applications that are not observed in similar compounds. The specific arrangement of functional groups also contributes to its distinct properties and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)12(13(16)17-2)9-14-8-11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3/b12-10+,14-9? |
Clave InChI |
CKZZDLYJIYBLHZ-YBZLRGQVSA-N |
SMILES isomérico |
C/C(=C(/C=NCC1=CC=CC=C1)\C(=O)OC)/O |
SMILES canónico |
CC(=C(C=NCC1=CC=CC=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


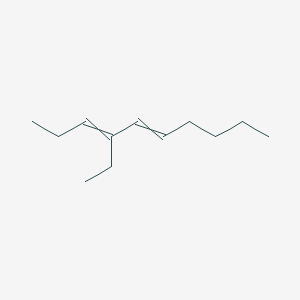
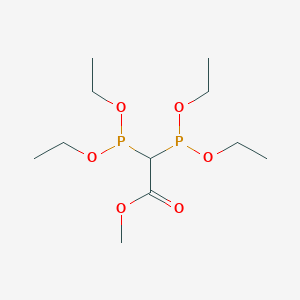


![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
